molecular formula C15H27BO2 B13632093 (E)-2-((2,5-Dimethylcyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

(E)-2-((2,5-Dimethylcyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13632093
M. Wt: 250.19 g/mol
InChI Key: COKFFIMZXINFDP-JLHYYAGUSA-N
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Description

2-{[(1E)-2,5-dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is characterized by its unique structure, which includes a cyclohexylidene group and a dioxaborolane ring, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1E)-2,5-dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a cyclohexylidene derivative with a boronic ester precursor. One common method includes the use of pinacolborane and a suitable catalyst to facilitate the formation of the dioxaborolane ring . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{[(1E)-2,5-dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium perborate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve halides or other nucleophiles under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce boranes. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism by which 2-{[(1E)-2,5-dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boronic ester group with various molecular targets. In cross-coupling reactions, the boronic ester forms a complex with a palladium catalyst, facilitating the transfer of the boron group to the target molecule. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(1E)-2,5-dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its unique cyclohexylidene group, which can impart different steric and electronic properties compared to other boronic esters. This can influence its reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry .

Properties

Molecular Formula

C15H27BO2

Molecular Weight

250.19 g/mol

IUPAC Name

2-[(E)-(2,5-dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H27BO2/c1-11-7-8-12(2)13(9-11)10-16-17-14(3,4)15(5,6)18-16/h10-12H,7-9H2,1-6H3/b13-10+

InChI Key

COKFFIMZXINFDP-JLHYYAGUSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/2\CC(CCC2C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CC(CCC2C)C

Origin of Product

United States

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